N-Stearoylsphingosine

Descripción general

Descripción

Cer(D18:1/18:0), also known as C18 cer or ceramide, belongs to the class of organic compounds known as long-chain ceramides. These are ceramides bearing a long chain fatty acid. Thus, cer(D18:1/18:0) is considered to be a ceramide lipid molecule. Cer(D18:1/18:0) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cer(D18:1/18:0) has been found throughout most human tissues, and has also been detected in multiple biofluids, such as feces and blood. Cer(D18:1/18:0) can be found anywhere throughout the human cell, such as in intracellular membrane, mitochondria, endosome, and myelin sheath. Cer(D18:1/18:0) exists in all eukaryotes, ranging from yeast to humans. In humans, cer(D18:1/18:0) is involved in the metachromatic leukodystrophy (MLD) pathway, the globoid cell leukodystrophy pathway, and the sphingolipid metabolism pathway. Cer(D18:1/18:0) is also involved in a few metabolic disorders, which include the krabbe disease pathway, the fabry disease pathway, and the gaucher disease pathway.

N-octadecanoylsphingosine is a N-acylsphingosine in which the ceramide N-acyl group is specified as octadecanoyl (stearoyl). It has a role as a mouse metabolite. It is a N-acylsphingosine and a N-stearoyl-sphingoid base. It derives from an octadecanoic acid.

Mecanismo De Acción

- Role : CERS1 catalyzes the synthesis of C18 Ceramide from sphinganine and acyl-CoA. This compound serves as a key regulator in various cellular processes, including cell survival, proliferation, apoptosis, migration, and drug resistance .

- Ceramide Synthesis Pathway : C18 Ceramide is synthesized via the de novo pathway by CERS1. It acylates sphinganine to form dihydroceramide, which is then converted to ceramide. Ceramide can also serve as a precursor for other sphingolipids, such as sphingomyelin and glucosylceramide .

- Akt Regulation : C18 Ceramide blocks Akt/PKB activity through two mechanisms: (a) enhancing Akt dephosphorylation via protein phosphatase 2A (PP2A) and (b) blocking Akt translocation via PKCz. This inhibition affects cell survival and proliferation .

- Sphingolipid Metabolism : C18 Ceramide is a crucial player in sphingolipid metabolism. It influences the balance between ceramide, sphingomyelin, and other sphingolipids, impacting cell fate and signaling pathways .

- Glycosphingolipid Precursor : Ceramide links with glucose residues to form glucosylceramide, a precursor for glycosphingolipids .

- Cellular Effects : C18 Ceramide influences cell survival, apoptosis, and migration. It can promote exocytosis of glutamate from damaged neurons and contribute to triglyceride production and mitochondrial dysfunction .

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

Análisis Bioquímico

Biochemical Properties

N-Stearoylsphingosine is an analog of sphingosine that lacks a free amino group and a C18-ceramide .

Cellular Effects

Sphingosine, a related compound, has been found to stimulate DNA synthesis and act synergistically with known growth factors to induce proliferation of quiescent Swiss 3T3 fibroblasts .

Molecular Mechanism

Sphingosine, a related compound, has been found to enhance phosphatidylinositol (PI) turnover by stimulating phospholipase C activity . Again, these findings may not directly apply to this compound due to structural differences .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. Sphingosine, a related compound, has been found to stimulate DNA synthesis and enhance the mitogenic response to other growth factors .

Metabolic Pathways

Sphingosine, a related compound, is known to be involved in sphingolipid metabolism .

Subcellular Localization

Ceramides, a class of compounds to which this compound belongs, are known to be key components of the lipid bilayer of cell membranes .

Actividad Biológica

N-Stearoylsphingosine, also known as Ceramide (d18:1/18:0), is a significant sphingolipid with diverse biological activities. This compound plays crucial roles in cellular signaling, metabolism, and various physiological processes. This article explores its biological activity, mechanisms of action, and implications in health and disease, supported by research findings and data tables.

Overview of this compound

This compound is an amide compound prevalent in eukaryotic organisms. It is synthesized through the de novo pathway from serine and palmitoyl-CoA, involving serine palmitoyltransferase (SPT) as a rate-limiting enzyme. Its structure consists of a sphingosine backbone with a stearic acid moiety, which influences its biological properties.

- Protein Phosphatase Activity : this compound enhances the activity of protein phosphatase 2A (PP2A) by disrupting the binding of PP2A to its inhibitor. This interaction promotes the dephosphorylation of Akt, a key regulator in cell survival and metabolism, thereby influencing various signaling pathways involved in cancer progression and other diseases .

- Role in Sphingolipid Metabolism : This sphingolipid is implicated in modulating ceramide metabolism. Studies have shown that dietary components can influence the levels of this compound in tissues, affecting overall sphingolipid profiles and related metabolic pathways .

- Inflammatory Response Modulation : this compound has been associated with inflammatory processes. It can alter the expression of sphingosine-1-phosphate (S1P) receptors, which are critical for immune responses and inflammation .

Biological Activities

The biological activities of this compound can be categorized into several key areas:

- Cell Proliferation and Apoptosis : Research indicates that this compound can influence cell growth and apoptosis. For instance, its interaction with S1P pathways may affect cell survival mechanisms in cancer cells .

- Metabolic Regulation : This compound plays a role in lipid metabolism and insulin sensitivity. Its levels have been linked to metabolic disorders such as obesity and type 2 diabetes .

- Asthma Pathogenesis : In pediatric studies, lower concentrations of sphingolipids including this compound were associated with increased risks of asthma development. This suggests that sphingolipid metabolism may be critical in respiratory health .

Table 1: Association of this compound with Asthma Development

| Metabolite | β-Estimate | Confidence Interval | P Value | FDR P Value |

|---|---|---|---|---|

| Glycosyl-N-stearoyl-sphingosine (d18:1/18:0) | -0.516 | -0.777 to -0.254 | 0.0001 | 0.09 |

| N-stearoyl-sphingosine (d18:1/18:0) | -0.282 | -0.515 to -0.048 | 0.02 | 1 |

This table illustrates the negative association between this compound levels and asthma risk, highlighting its potential role as a biomarker for respiratory health .

Table 2: Effects on Sphingolipid Metabolism

| Treatment Group | Ceramide Levels (µmol/g) | Sphinganine Levels (µmol/g) |

|---|---|---|

| Control | 12.5 | 3.4 |

| Bean-fed | 8.3 | 2.1 |

The data indicate that dietary interventions can significantly alter sphingolipid profiles, including reductions in ceramide levels associated with this compound .

Case Studies

Case Study 1 : A study involving mouse models demonstrated that dietary intake of common beans led to significant reductions in hepatic ceramide levels, including this compound. This reduction correlated with improved metabolic profiles and decreased markers of liver inflammation .

Case Study 2 : In a cohort study examining childhood asthma, researchers found that lower levels of various sphingolipids, including this compound, were linked to increased airway resistance and asthma incidence by age three . This suggests potential therapeutic targets for early intervention.

Aplicaciones Científicas De Investigación

Biological Significance

N-Stearoylsphingosine is primarily recognized for its role in cellular signaling pathways. It is involved in the regulation of apoptosis, cell growth, and differentiation. Ceramides, including N-S, are known to act as bioactive lipids that mediate various cellular processes:

- Apoptosis Induction : Ceramides are crucial in signaling pathways that lead to programmed cell death. N-S has been identified as a significant player in this process, particularly in response to stress signals .

- Biosynthesis of Complex Lipids : N-S is essential for the synthesis of glycosphingolipids and gangliosides, contributing to membrane structure and function .

Cardiometabolic Disease Research

Recent studies have highlighted the association between sphingolipids like N-S and cardiometabolic diseases:

- Cardiovascular Risk : Elevated levels of ceramides, including N-S, have been linked to increased cardiovascular mortality. Research indicates that specific ceramide species can serve as biomarkers for cardiovascular risk factors such as inflammation and plaque instability .

- Metabolomic Studies : A metabolomic analysis during pregnancy showed significant fluctuations in sphingolipid levels, including N-S. These changes may influence maternal health and fetal development .

Table 1: Sphingolipid Levels During Pregnancy

| Sphingolipid Type | Pregnant (nM) | Postpartum (nM) | Ratio (Pregnancy/Postpartum) | Corrected p-Value |

|---|---|---|---|---|

| N-stearoyl-sphingosine | 64 ± 20 | 45.7 ± 20 | 1.53 ± 0.52 | 1.76 × 10⁻⁶ |

Therapeutic Potential

The therapeutic implications of targeting sphingolipids like N-S are being explored across various conditions:

- Inflammation : Targeting sphingolipid metabolism may provide novel strategies for treating inflammatory diseases. Studies suggest that manipulating ceramide levels could help manage conditions characterized by chronic inflammation .

- Cancer Therapy : Given its role in apoptosis, N-S may be investigated for its potential use in cancer therapies aimed at inducing cell death in malignant cells .

Case Studies and Experimental Findings

Several case studies have documented the effects of sphingolipids on health outcomes:

- A study investigating the relationship between plasma ceramide levels and osteoarthritis found that certain sphingolipids were positively associated with disease severity, indicating their potential as biomarkers for osteoarthritis .

- Another research effort demonstrated that vitamin D interacts with sphingolipid metabolism, influencing ceramide levels and potentially affecting cancer cell proliferation .

Propiedades

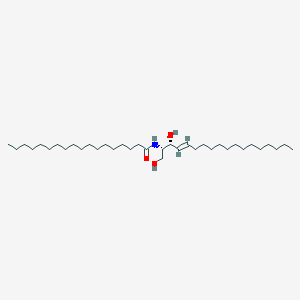

IUPAC Name |

N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H71NO3/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-36(40)37-34(33-38)35(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h29,31,34-35,38-39H,3-28,30,32-33H2,1-2H3,(H,37,40)/b31-29+/t34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODZWWMEJITOND-NXCSZAMKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H71NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317818 | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2304-81-6 | |

| Record name | C18-Ceramide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2304-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C18-Ceramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cer(d18:1/18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.